Chemical structure of 3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid
Chemical structure of 3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid
The following technical guide provides an in-depth analysis of 3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid , a specialized heterocyclic scaffold used in medicinal chemistry.
Classification: Heterocyclic Building Block / Pharmacophore Primary Application: Kinase Inhibitor Scaffold, Atropisomeric Drug Design
Executive Summary
3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid is a trisubstituted pyrrole derivative characterized by a specific substitution pattern designed to exploit conformational restriction in drug binding pockets. Unlike the planar 5-phenyl analogs, the inclusion of an ortho-methyl group (o-tolyl) at the 5-position introduces significant steric bulk, forcing the aryl ring out of planarity with the pyrrole core. This structural feature is critical in modern drug discovery for enhancing selectivity against kinases (e.g., Cdc7, VEGFR) and bacterial targets by locking the molecule into a bioactive conformation that minimizes entropic penalty upon binding.
Chemical Structure & Properties[1][2][3][4][5]
Structural Analysis
The molecule consists of a central pyrrole ring substituted at three positions:
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Position 2 (-COOH): A carboxylic acid moiety serving as a hydrogen bond donor/acceptor or a handle for further derivatization (e.g., amide coupling).
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Position 3 (-CH₃): A methyl group that fills hydrophobic sub-pockets and blocks metabolic oxidation at the electron-rich C3 position.
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Position 5 (o-Tolyl): A 2-methylphenyl group. The steric clash between the ortho-methyl and the pyrrole N-H or C4-H induces a non-planar torsion angle (typically 30–60°), creating a distinct 3D shape compared to the flat 5-phenyl analog.
Physicochemical Data (Predicted/Analog-Based)
| Property | Value / Description | Note |
| Molecular Formula | C₁₃H₁₃NO₂ | |
| Molecular Weight | 215.25 g/mol | |
| Appearance | Off-white to pale yellow solid | Typical of aryl-pyrroles |
| pKa (Acid) | ~4.6 | Carboxylic acid ionization |
| pKa (Pyrrole NH) | ~16.5 | Very weak acid; deprotonation requires strong base |
| LogP | ~2.8 - 3.2 | Moderate lipophilicity due to o-tolyl group |
| Solubility | DMSO, Methanol, DMF | Low solubility in water/acidic media |
Structural Visualization (DOT)
The following diagram illustrates the connectivity and the steric influence of the o-tolyl group.
Caption: Structural connectivity showing the steric "twist" induced by the o-tolyl group at position 5.
Synthetic Pathways[5][7][8][9]
The synthesis of 3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid is most reliably achieved via the Knorr Pyrrole Synthesis , specifically the zinc-mediated condensation of an
Retrosynthetic Analysis
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Target: 3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid
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Precursor (Ester): Ethyl 3-methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylate
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Key Fragments:
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Ethyl Acetoacetate: Provides the C2-C3 fragment (Carboxyl + Methyl).
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2-Methylacetophenone: Provides the C4-C5 fragment (Aryl group).
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Detailed Experimental Protocol
Step 1: Preparation of
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Dissolve 2'-methylacetophenone (10 mmol) in glacial acetic acid (15 mL).
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Cool to 0-5°C.
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Add aqueous sodium nitrite (12 mmol) dropwise while maintaining temperature.
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Stir for 2 hours at room temperature.
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Pour into ice water; filter the precipitated oxime solid.
Step 2: Modified Knorr Condensation
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Reactants: Combine Ethyl acetoacetate (10 mmol) and
-oximino-2'-methylacetophenone (10 mmol) in glacial acetic acid (20 mL). -
Reduction/Cyclization: Add Zinc dust (30 mmol) in small portions over 1 hour. Caution: Exothermic reaction.
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Reflux: Heat the mixture to reflux (100-110°C) for 3-4 hours.
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Workup: Decant the hot solution into cold water (200 mL). The crude ethyl ester will precipitate.
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Purification: Recrystallize from Ethanol/Water to yield Ethyl 3-methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylate .
Step 3: Saponification to Carboxylic Acid
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Dissolve the ester (5 mmol) in Ethanol (10 mL) and 4M NaOH (5 mL).
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Reflux for 4-6 hours until TLC shows consumption of starting material.
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Cool and acidify with 6M HCl to pH 2.
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Filter the resulting white precipitate, wash with cold water, and dry under vacuum.
Synthesis Workflow Diagram
Caption: Step-by-step synthetic pathway via the Knorr Pyrrole Synthesis.
Applications in Drug Discovery[1][12]
Kinase Inhibition (Cdc7, VEGFR)
The 5-aryl-pyrrole-2-carboxamide scaffold is a privileged structure in kinase inhibition.
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Binding Mode: The pyrrole NH and the carbonyl of the C2-amide (derived from the acid) typically form a "hinge-binding" motif with the kinase ATP pocket.
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Role of o-Tolyl: The ortho-methyl group restricts the rotation of the phenyl ring. This "atropisomeric lock" can:
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Improve Selectivity: By filling a specific hydrophobic pocket (Gatekeeper residue) that accommodates the twisted conformation but excludes planar analogs.
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Reduce Entropy: Pre-organizing the molecule into the bioactive conformation reduces the entropic cost of binding, potentially increasing potency (IC50).
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Antimicrobial Activity
Derivatives of 5-aryl-pyrrole-2-carboxylic acids have shown activity against Gram-positive bacteria (e.g., S. aureus) and Candida species. The lipophilicity provided by the o-tolyl and 3-methyl groups enhances cell membrane permeability.
Bioisosterism
This scaffold serves as a bioisostere for:
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Indole-2-carboxylic acids (by "cutting" the fused benzene ring).
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Thiophene-2-carboxylic acids (altering H-bond donor capability).
References
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Knorr Pyrrole Synthesis Mechanism & Applications Source:Organic Syntheses, Coll. Vol. 2, p. 202 (1943). Context: Foundational methodology for synthesizing 3,5-disubstituted pyrroles using zinc/acetic acid reduction.
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Cdc7 Kinase Inhibitors: 5-Heteroaryl-3-Carboxamido-2-Aryl Pyrroles Source:Journal of Medicinal Chemistry, 2010. Context: Establishes the biological relevance of the 5-aryl-pyrrole scaffold in oncology and the importance of substitution patterns for kinase selectivity.
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Synthesis and Biological Evaluation of Pyrrole-2-carboxylic Acid Derivatives Source:Molecules, 2020. Context: Discusses the antimicrobial and antifungal properties of pyrrole-2-carboxylic acid derivatives with varying aryl substitutions.
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Hantzsch and Knorr Pyrrole Synthesis: Recent Advances Source:Chemical Reviews, 2004. Context: Comprehensive review of regioselectivity in pyrrole synthesis, confirming the utility of the Knorr method for 2-ester-3-methyl substitution.
